Triphosphate(5-)

Description

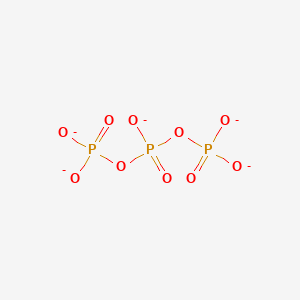

Structure

3D Structure

Properties

IUPAC Name |

diphosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H5O10P3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h(H,7,8)(H2,1,2,3)(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXRWKVEANCORM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)OP(=O)(O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H5O10P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13573-18-7 (unspecified hydrochloride salt), 13845-36-8 (penta-potassium salt), 14127-68-5 (triphosphate), 24315-83-1 (hydrochloride-potassium salt), 7758-29-4 (penta-hydrochloride salt) | |

| Record name | Triphosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010380082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7047483 | |

| Record name | Triphosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003379 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10380-08-2, 14127-68-5 | |

| Record name | Triphosphoric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10380-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010380082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphosphoric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03896 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Triphosphoric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triphosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphosphoric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHOSPHORIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU43IAG5BC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003379 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Whitepaper: The Triphosphate Backbone of Cellular Energetics and Biosynthesis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The transfer of energy within a cell is fundamental to life, powering everything from DNA replication to muscle contraction.[1][2] At the heart of this intricate energy economy lies a class of molecules known as nucleoside triphosphates, with Adenosine Triphosphate (ATP) serving as the primary and universal energy currency.[3][4][5] This guide provides an in-depth examination of the structural and thermodynamic properties of triphosphates that make them uniquely suited for this role. We will dissect the mechanism of ATP hydrolysis and energy coupling, explore the specialized functions of other key triphosphates such as GTP, UTP, and CTP, and provide detailed, field-proven protocols for their experimental analysis. This document is intended to serve as a core technical resource for researchers, scientists, and drug development professionals seeking to understand and manipulate the energetic and biosynthetic pathways governed by these vital molecules.

Adenosine Triphosphate (ATP): The Universal Energy Currency

All living cells utilize ATP as the principal molecule for capturing, transferring, and storing energy.[1][2][6] It is not a long-term storage molecule like fats or glycogen, but rather a shuttle, delivering energy to wherever it is needed within the cell.[6] An average adult human processes an astonishing 50 kilograms of ATP daily, highlighting its central and dynamic role.[7]

Molecular Architecture and High-Energy Bonds

ATP is a nucleotide composed of three distinct components: a nitrogenous base (adenine), a five-carbon sugar (ribose), and a chain of three phosphate groups.[6][7][8][9] These phosphate groups, designated alpha (α), beta (β), and gamma (γ) starting from the one closest to the ribose, are linked by high-energy phosphoanhydride bonds.[9]

The term "high-energy" does not refer to the bond strength itself, but rather to the large amount of free energy released when these bonds are broken by hydrolysis.[9][10][11] This energy release is attributable to several factors:

-

Electrostatic Repulsion: The three adjacent phosphate groups are negatively charged and exhibit significant charge-charge repulsion, making the triphosphate tail inherently unstable, much like a compressed spring.[10][12][13]

-

Resonance Stabilization: The products of hydrolysis, Adenosine Diphosphate (ADP) and inorganic phosphate (Pi), have greater resonance stabilization than the original ATP molecule.[10]

-

Solvation Effects: Water molecules can more effectively solvate the ADP and Pi products, further lowering their energy state compared to ATP.

The Thermodynamics of ATP Hydrolysis

The hydrolysis of ATP to ADP and inorganic phosphate (Pi) is a highly exergonic reaction, meaning it releases energy.

ATP + H₂O → ADP + Pᵢ

Under standard biochemical conditions (25°C, 1 M concentrations, pH 7.0), the change in Gibbs free energy (ΔG°') for this reaction is approximately -30.5 kJ/mol (-7.3 kcal/mol).[7][9] However, within the actual physiological conditions of a cell, where concentrations of reactants and products are far from standard, the actual free energy change (ΔG) is much more negative, typically ranging from -50 to -65 kJ/mol (-12 to -15 kcal/mol).[9][11]

| Parameter | Value | Conditions |

| Standard Gibbs Free Energy (ΔG°') | -30.5 kJ/mol (-7.3 kcal/mol) | 25°C, 1M Concentrations, pH 7.0 |

| Physiological Gibbs Free Energy (ΔG) | ~ -57 kJ/mol (-14 kcal/mol) | Typical Intracellular Conditions |

| Hydrolysis to AMP (ATP → AMP + PPi) | -45.6 kJ/mol (-10.9 kcal/mol) | Standard Conditions |

| Table 1: Thermodynamic properties of ATP hydrolysis. The actual energy released in a cell is significantly higher than under standard conditions, providing ample energy for cellular work.[9][11] |

Energy Coupling: Driving Unfavorable Reactions

Cells harness the energy released from ATP hydrolysis to drive endergonic (energy-requiring) reactions through a process called energy coupling .[9][14][15] This is often achieved by transferring the terminal phosphate group from ATP to another molecule in a process called phosphorylation.[6][9] This creates a phosphorylated intermediate that is higher in energy and unstable, allowing a subsequent reaction to proceed spontaneously.

A classic example is the synthesis of glutamine from glutamic acid and ammonia, an endergonic reaction. By coupling this to ATP hydrolysis, the overall process becomes exergonic.[16]

-

Endergonic Reaction: Glutamic acid + NH₃ → Glutamine (ΔG ≈ +14.2 kJ/mol)

-

Coupling via ATP:

-

Glutamic acid + ATP → Glutamyl phosphate + ADP

-

Glutamyl phosphate + NH₃ → Glutamine + Pᵢ

-

-

Overall Coupled Reaction: Glutamic acid + NH₃ + ATP → Glutamine + ADP + Pᵢ (ΔG ≈ -16.3 kJ/mol)[16]

This coupling mechanism is fundamental to processes like active transport across cell membranes (e.g., the Na+/K+ pump), muscle contraction, and the synthesis of macromolecules.[2][6][8][11]

Caption: The ATP-ADP cycle, coupling energy-releasing (catabolic) and energy-requiring (anabolic and other work) processes.

Beyond ATP: Specialized Roles of Other Nucleoside Triphosphates

While ATP is the universal energy currency, other nucleoside triphosphates (NTPs) serve as energy sources in more specific metabolic pathways and play critical roles in signaling and biosynthesis.[17][18]

| Triphosphate | Base | Primary Functions |

| ATP | Adenine | Universal energy currency, phosphorylation, RNA/DNA synthesis.[1][7] |

| GTP | Guanine | Protein synthesis (translation), G-protein signal transduction, gluconeogenesis.[17][19][20] |

| UTP | Uracil | Glycogen synthesis, biosynthesis of UDP-sugars for glycosylation.[21][22][23] |

| CTP | Cytosine | Synthesis of glycerophospholipids for cell membranes.[24][25][26] |

| Table 2: Comparison of the primary roles of major nucleoside triphosphates in the cell. |

Guanosine Triphosphate (GTP)

GTP is structurally similar to ATP and is energetically equivalent.[21] Its roles, however, are highly specialized.

-

Signal Transduction: GTP is indispensable for G-protein-coupled receptor (GPCR) signaling. The binding of GTP to a G-protein activates it, initiating downstream signaling cascades, while its hydrolysis to Guanosine Diphosphate (GDP) deactivates the signal.[17][18][19]

-

Protein Synthesis: During translation, GTP hydrolysis provides the energy for the binding of tRNA to the ribosome and the translocation of the ribosome along the mRNA strand.[19][20]

-

Microtubule Dynamics: The polymerization of tubulin to form microtubules is dependent on GTP-bound tubulin dimers.[17][19]

Uridine Triphosphate (UTP)

UTP is the primary energy source for activating sugars. It plays a central role in carbohydrate metabolism.

-

Glycogen Synthesis: UTP reacts with glucose-1-phosphate to form UDP-glucose, the activated precursor for glycogen synthesis.[21][22][23] This reaction is a key regulatory step in storing glucose.

-

Galactose Metabolism: UTP is used in the conversion of galactose into glucose.[21]

Cytidine Triphosphate (CTP)

CTP is a high-energy molecule crucial for the synthesis of key cellular components.

-

Phospholipid Biosynthesis: CTP is essential for the synthesis of glycerophospholipids, the primary components of cellular membranes.[24][25] It activates phosphatidic acid to form CDP-diacylglycerol, a key intermediate in this pathway.[26]

-

RNA Synthesis: Like all NTPs, CTP is a direct precursor for the synthesis of RNA.[24][27]

Caption: Experimental workflow for the Malachite Green ATPase activity assay.

Conclusion

Nucleoside triphosphates are the bedrock of cellular metabolism and signaling. ATP, through the high-energy nature of its phosphoanhydride bonds and its role in energy coupling, rightfully holds the title of the universal energy currency, powering a vast array of life-sustaining processes. Concurrently, other triphosphates like GTP, UTP, and CTP execute highly specific, indispensable roles in signal transduction and the biosynthesis of macromolecules. A thorough understanding of the thermodynamics and reaction mechanisms of these molecules, combined with robust experimental methodologies to probe their function, is essential for fundamental biological research and provides a rich landscape for the development of novel therapeutic agents targeting cellular metabolism and growth.

References

- Wikipedia.

- StatPearls - NCBI Bookshelf.

- Wikipedia.

- Britannica. Adenosine triphosphate (ATP) | Definition, Structure, Function, & Facts.

- Biology LibreTexts. 2.5.

- Sigma-Aldrich. Malachite Green Phosphate Assay Kit sufficient for 2500 colorimetric tests.

- Chemistry LibreTexts. 20.

- Wikipedia.

- baseclick GmbH.

- Cell Signaling Technology.

- Khan Academy.

- EBSCO. Exergonic and endergonic reactions | Research Starters.

- Elabscience. Phosphate Colorimetric Assay Kit(Malachite Green Method) (E-BC-K832-M).

- BYJU'S.

- Laboratory Notes.

- Lumen Learning. 20.1 ATP—the Universal Energy Currency | The Basics of General, Organic, and Biological Chemistry.

- MetwareBio. Adenosine Triphosphate (ATP): The Key to Cellular Energy Metabolism.

- BioAssay Systems.

- UCL News.

- Semantic Scholar. Cytidine 5'-triphosphate Synthetase: A Pyrimidine Biosynthetic Enzyme Critical to Cellular Synthesis and Cancer Chemotherapy.

- BYJU'S. ATP – Adenosine triphosphate is called the energy currency of the cell.

- MetwareBio. Adenosine Triphosphate (ATP): The Key to Cellular Energy Metabolism.

- baseclick GmbH. GTP biology: the powerhouse of signal transduction.

- Slideshare. ATP- The universal energy currency of cell | PPT.

- Allied Academies.

- Fiveable. ATP and Energy Coupling | Honors Biology Class Notes.

- Assay Genie.

- Grokipedia.

- brainly.com. [FREE] Explain how ATP couples exergonic and endergonic reactions in a cell.

- ResearchGate.

- PMC. Compartmentalization and regulation of GTP in control of cellular phenotypes.

- Wikipedia.

- University of Bristol.

- Biology Online Dictionary.

- JoVE. Video: Coupled Reactions.

- Biology Online Dictionary. Energy coupling - Definition and Examples.

- Wikipedia.

- ACS Publications. Thermodynamics of the Hydrolysis of Adenosine Triphosphate as a Function of Temperature, pH, pMg, and Ionic Strength | The Journal of Physical Chemistry B.

- NINGBO INNO PHARMCHEM CO.,LTD. A Deep Dive into UTP's Role in Metabolism and Cellular Signaling.

- Khan Academy. ATP cycle and reaction coupling | Energy (article).

- American Chemical Society.

- OMICS International. Cytidine 5'-triphosphate Synthetase: A Pyrimidine Biosynthetic Enzyme Critical to Cellular Synthesis and Cancer Chemotherapy.

- ACS Publications.

- Robert A. Alberty.

- Human Metabolome Database.

- Patsnap Synapse.

Sources

- 1. byjus.com [byjus.com]

- 2. alliedacademies.org [alliedacademies.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Adenosine Triphosphate (ATP): The Key to Cellular Energy Metabolism - Creative Proteomics [creative-proteomics.com]

- 5. Adenosine Triphosphate (ATP): The Key to Cellular Energy Metabolism - MetwareBio [metwarebio.com]

- 6. Adenosine triphosphate (ATP) | Definition, Structure, Function, & Facts | Britannica [britannica.com]

- 7. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 8. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. ATP hydrolysis - Wikipedia [en.wikipedia.org]

- 11. byjus.com [byjus.com]

- 12. Khan Academy [khanacademy.org]

- 13. 20.1 ATP—the Universal Energy Currency | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 14. Exergonic and endergonic reactions | Research Starters | EBSCO Research [ebsco.com]

- 15. fiveable.me [fiveable.me]

- 16. Video: Coupled Reactions [jove.com]

- 17. GTP Triphosphate – Functions, Importance, and Applications [baseclick.eu]

- 18. GTP Biology: Role, Applications & Research [baseclick.eu]

- 19. grokipedia.com [grokipedia.com]

- 20. Guanosine triphosphate - Wikipedia [en.wikipedia.org]

- 21. Uridine triphosphate - Wikipedia [en.wikipedia.org]

- 22. laboratorynotes.com [laboratorynotes.com]

- 23. biologyonline.com [biologyonline.com]

- 24. Cytidine triphosphate - Wikipedia [en.wikipedia.org]

- 25. omicsonline.org [omicsonline.org]

- 26. What is the mechanism of Cytidine Disodium Triphosphate? [synapse.patsnap.com]

- 27. acs.org [acs.org]

An In-depth Technical Guide to the Chemical Structure and Properties of Triphosphate Anions

This guide provides a comprehensive technical overview of the chemical structure, properties, and biological significance of triphosphate anions, with a particular focus on Adenosine Triphosphate (ATP). Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical insights into experimental analysis and the design of triphosphate-based therapeutics.

Fundamental Chemical Structure and Intrinsic Properties of the Triphosphate Moiety

The triphosphate anion, in its simplest inorganic form, is a polyphosphate with the formula [P₃O₁₀]⁵⁻. It consists of three tetrahedral phosphate units linked by two phosphoanhydride bonds.[1] This structural arrangement is the cornerstone of its high-energy character and diverse chemical reactivity.

Geometry and Bonding

The triphosphate chain is not linear but adopts a flexible, bent conformation. The P-O-P bond angles are typically in the range of 120-130°, and the terminal P-O bond lengths are shorter and stronger than the bridging P-O bonds within the phosphoanhydride linkages. This difference in bond lengths is a consequence of greater resonance stabilization of the terminal phosphate groups. The phosphorus-oxygen bonds in phosphate groups have both sigma and pi character, with the pi bonding being delocalized over the P-O framework.

The overall geometry of the triphosphate anion is crucial for its interaction with enzymes and metal ions. The flexibility of the chain allows it to adopt various conformations to fit into active sites and chelate metal cations.

Charge Distribution and Stability

At physiological pH (around 7.4), the triphosphate moiety is highly negatively charged. This high charge density contributes to its kinetic stability in the aqueous cellular environment, preventing spontaneous hydrolysis in the absence of enzymatic catalysis.[2] However, the phosphoanhydride bonds are thermodynamically unstable and store a significant amount of chemical energy. The hydrolysis of these bonds is a highly exergonic process, releasing a substantial amount of free energy that can be harnessed to drive various biological processes.[3][4]

The stability of triphosphate anions is also pH-dependent. At very low or high pH, the rate of hydrolysis increases significantly.[2]

The Pivotal Role of Triphosphate Anions in Bioenergetics: The Case of ATP

Adenosine triphosphate (ATP) is the universal energy currency in biological systems.[5] Its central role is a direct consequence of the chemical properties of its triphosphate tail.

ATP Structure and "High-Energy" Bonds

ATP consists of an adenine base, a ribose sugar, and a triphosphate chain. The three phosphate groups are designated as alpha (α), beta (β), and gamma (γ), starting from the one closest to the ribose.[5] The phosphoanhydride bonds linking the β and γ phosphates, and the α and β phosphates, are often referred to as "high-energy" bonds. This terminology does not imply that the bonds themselves are unusually strong; rather, it reflects the large negative free energy change that occurs upon their hydrolysis.[6]

The hydrolysis of the terminal (γ) phosphate group of ATP to yield adenosine diphosphate (ADP) and inorganic phosphate (Pi) is a particularly energy-releasing reaction.[3]

ATP Hydrolysis Reaction:

ATP⁴⁻ + H₂O → ADP³⁻ + HPO₄²⁻ + H⁺

Under standard conditions, this reaction releases approximately -30.5 kJ/mol of Gibbs free energy. However, under the non-standard, steady-state conditions within a living cell, the actual free energy change is significantly more negative, typically ranging from -50 to -65 kJ/mol.[7]

Energy Coupling in Cellular Processes

The energy released from ATP hydrolysis is coupled to endergonic (energy-requiring) reactions, making them thermodynamically favorable. This energy coupling is fundamental to a vast array of cellular functions, including:

-

Muscle Contraction: The cyclical interaction of myosin and actin filaments is powered by ATP hydrolysis.

-

Active Transport: Ion pumps, such as the Na⁺/K⁺-ATPase, utilize the energy from ATP hydrolysis to move ions against their concentration gradients.

-

Biosynthesis: The synthesis of macromolecules like proteins, nucleic acids, and polysaccharides is driven by the energy derived from ATP.

-

Signal Transduction: Phosphorylation of proteins by kinases, a key mechanism in cellular signaling, involves the transfer of the terminal phosphate group from ATP.

The following diagram illustrates the central role of the ATP-ADP cycle in cellular energy metabolism.

Caption: The ATP-ADP cycle illustrating the central role of ATP in capturing and transferring energy within the cell.

Coordination Chemistry: The Interplay of Triphosphates and Metal Ions

The highly charged and flexible nature of the triphosphate chain makes it an excellent chelating agent for metal ions. In biological systems, ATP and other nucleoside triphosphates are predominantly found in complex with divalent metal cations, most commonly magnesium (Mg²⁺).[8]

Structural and Functional Consequences of Metal Ion Binding

The coordination of Mg²⁺ to the phosphate groups of ATP has several important consequences:

-

Charge Shielding: The binding of Mg²⁺ partially neutralizes the negative charges on the triphosphate chain, making it a more suitable substrate for enzymatic recognition and catalysis.

-

Conformational Stabilization: Metal ion chelation restricts the conformational freedom of the triphosphate chain, pre-organizing it for interaction with the active sites of enzymes.[9]

-

Facilitation of Hydrolysis: The coordinated metal ion can act as a Lewis acid, withdrawing electron density from the phosphorus atoms and making them more susceptible to nucleophilic attack by water.

The stability of metal-triphosphate complexes varies depending on the metal ion. The following table provides a summary of the stability constants for some biologically relevant metal ions with ATP.

| Metal Ion | Log K₁ (M⁻¹) |

| Mg²⁺ | 4.00 |

| Ca²⁺ | 3.60 |

| Mn²⁺ | 4.88 |

| Zn²⁺ | 5.04 |

| Cu²⁺ | 6.13 |

Note: Stability constants can vary depending on experimental conditions such as ionic strength and temperature.

The following diagram depicts a simplified model of Mg²⁺ chelation by ATP.

Caption: A schematic representation of Mg²⁺ chelation by the β and γ phosphate groups of ATP.

Experimental Methodologies for the Study of Triphosphate Anions

A variety of analytical techniques are employed to characterize the structure, properties, and interactions of triphosphate anions. The choice of method depends on the specific information required.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful, non-invasive technique for studying phosphorus-containing compounds. It provides detailed information about the chemical environment of each phosphorus atom in the triphosphate chain.

Key Applications:

-

Structural Elucidation: The chemical shifts and coupling constants of the α, β, and γ phosphorus nuclei are sensitive to their local environment, including protonation state and metal ion coordination.[5]

-

Kinetic Analysis: ³¹P NMR can be used to monitor the kinetics of enzymatic reactions involving triphosphates in real-time by observing the disappearance of the ATP signals and the appearance of the ADP and Pi signals.[10]

-

Metabolic Studies: In vivo ³¹P NMR spectroscopy allows for the non-invasive measurement of ATP, ADP, and Pi concentrations in living tissues, providing insights into cellular energy status.[7]

Experimental Protocol: Basic ³¹P NMR Analysis of an ATP Sample

-

Sample Preparation: Dissolve the triphosphate-containing sample in a suitable deuterated solvent (e.g., D₂O) to a concentration of 5-10 mM. Add a known concentration of a phosphorus-containing reference standard (e.g., phosphoric acid) if quantification is desired. Adjust the pH to the desired value.

-

Instrument Setup: Tune the NMR spectrometer to the ³¹P frequency. Set the spectral width to cover the expected chemical shift range of triphosphates (approximately +10 to -30 ppm).

-

Data Acquisition: Acquire the ³¹P NMR spectrum using a standard pulse-acquire sequence. Proton decoupling is typically applied to simplify the spectrum and improve the signal-to-noise ratio.

-

Data Processing: Fourier transform the free induction decay (FID) to obtain the frequency-domain spectrum. Apply phase correction and baseline correction.

-

Spectral Analysis: Identify the resonances corresponding to the α, β, and γ phosphorus nuclei of the triphosphate. The β-phosphorus typically appears as a triplet, while the α- and γ-phosphorus nuclei appear as doublets due to J-coupling. Integrate the signals to determine the relative concentrations of different phosphorus species.

Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC)

IP-RP-HPLC is a widely used technique for the separation and quantification of highly polar and charged molecules like nucleoside triphosphates.[8]

Principle of Separation:

In IP-RP-HPLC, a hydrophobic stationary phase is used in conjunction with a mobile phase containing an ion-pairing agent. The ion-pairing agent is an amphiphilic molecule with a charged head group and a hydrophobic tail. It dynamically modifies the stationary phase, allowing for the retention and separation of charged analytes based on their interaction with the modified surface.[6]

Experimental Protocol: Separation of ATP, ADP, and AMP by IP-RP-HPLC

-

Mobile Phase Preparation:

-

Buffer A (Aqueous): Prepare a buffer solution (e.g., 100 mM potassium phosphate) and add an ion-pairing agent (e.g., 5 mM tetrabutylammonium hydrogen sulfate). Adjust the pH to the desired value (typically between 6.0 and 7.0).[8]

-

Buffer B (Organic): Prepare a mixture of the aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

-

Column Equilibration: Equilibrate the C18 reversed-phase column with the initial mobile phase composition (e.g., 95% Buffer A, 5% Buffer B) until a stable baseline is achieved.

-

Sample Injection: Inject the sample containing the mixture of nucleotides.

-

Gradient Elution: Apply a linear gradient of increasing Buffer B concentration to elute the retained nucleotides. The elution order is typically AMP, followed by ADP, and then ATP, due to their increasing charge and interaction with the ion-pairing agent.

-

Detection: Monitor the column effluent using a UV detector at 254 nm or 260 nm, where the adenine base has strong absorbance.

-

Quantification: Determine the concentration of each nucleotide by comparing the peak areas to those of known standards.

The following diagram illustrates the workflow for IP-RP-HPLC analysis of nucleotides.

Caption: A simplified workflow for the analysis of triphosphate anions using Ion-Pair Reversed-Phase HPLC.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat changes associated with molecular interactions. It is the gold standard for characterizing the thermodynamics of binding events, such as the interaction of triphosphate anions with proteins or metal ions.[11]

Principle of Measurement:

In an ITC experiment, a solution of one binding partner (the ligand, e.g., ATP) is titrated into a solution of the other binding partner (the macromolecule, e.g., an enzyme) in a highly sensitive calorimeter. The heat released or absorbed upon binding is measured for each injection. The resulting data are plotted as a binding isotherm, which can be analyzed to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction.[12]

Experimental Protocol: Characterizing the Binding of ATP to a Kinase using ITC

-

Sample Preparation: Prepare solutions of the kinase and ATP in the same buffer to minimize heats of dilution. The buffer should have a low ionization enthalpy to reduce contributions from proton exchange upon binding. Degas both solutions thoroughly before the experiment.[11]

-

Instrument Setup: Set the experimental temperature and stirring speed. Fill the sample cell with the kinase solution and the injection syringe with the ATP solution.

-

Titration: Perform a series of small, sequential injections of the ATP solution into the kinase solution. Allow the system to reach thermal equilibrium between each injection.

-

Data Analysis: Integrate the heat flow peaks for each injection to obtain the heat change per injection. Plot the heat change as a function of the molar ratio of ATP to kinase. Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters (Kₐ, ΔH, and n).

Triphosphate Anions in Drug Development

The central role of nucleoside triphosphates in cellular metabolism makes the enzymes that utilize them attractive targets for drug development, particularly in the fields of virology and oncology.

Nucleoside and Nucleotide Analogs

Many antiviral and anticancer drugs are nucleoside analogs that, once inside the cell, are phosphorylated to their active triphosphate form. These triphosphate analogs can then act as competitive inhibitors or chain terminators of viral or cellular polymerases.[3]

A major challenge in the development of nucleoside analog drugs is their reliance on cellular kinases for activation. The initial phosphorylation step is often inefficient and can be a rate-limiting factor in the drug's efficacy.[4]

Prodrug Strategies for Triphosphate Delivery

To bypass the dependence on cellular kinases, various prodrug strategies have been developed to deliver the monophosphate or even the triphosphate form of the drug directly into the cell. These approaches involve masking the negative charges of the phosphate groups with lipophilic moieties that are cleaved off by intracellular enzymes to release the active triphosphate.[13]

The design and synthesis of such triphosphate prodrugs is an active area of research aimed at improving the therapeutic index of nucleoside-based drugs.[9]

Conclusion

The triphosphate anion is a molecule of fundamental importance in chemistry and biology. Its unique structural and electronic properties are the basis for its central role in cellular energy metabolism. A thorough understanding of the chemistry of triphosphate anions, their interactions with metal ions and enzymes, and the analytical techniques used to study them is essential for researchers in the life sciences and for the development of new therapeutic agents.

References

-

Tisnerat, M., et al. (2025). Synthesis of Triphosphate Nucleoside Prodrugs: γ-ProTriPs. Current Protocols. [Link]

-

Tisnerat, M., et al. (2025). Synthesis of Triphosphate Nucleoside Prodrugs: γ‐ProTriPs. Current Protocols. [Link]

-

Bitesize Bio. (2025). How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. [Link]

-

Ripp, A., et al. (2025). Rapid Synthesis of Nucleoside Triphosphates and Analogues. ResearchGate. [Link]

-

MDPI. (n.d.). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. [Link]

-

Mehellou, Y., et al. (2018). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews. [Link]

-

ResearchGate. (n.d.). Synthesis and 31P NMR spectra of the modified nucleoside triphosphates. [Link]

-

Agilent. (n.d.). Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. [Link]

-

Spectroscopy Online. (2025). Separating Oligonucleotides Using Ion-Pair Reversed-Phase Liquid Chromatography. [Link]

-

Ataman Kimya. (n.d.). SODIUM TRIPOLYPHOSPHATE (STPP). [Link]

-

PubMed. (n.d.). Determination of adenosine nucleotides in cultured cells by ion-pairing liquid chromatography-electrospray ionization mass spectrometry. [Link]

-

Agilent. (2025). An Introduction to Ion-Paired Reverse-Phase Oligonucleotide Separations: From Analysis to Purification. [Link]

-

ResearchGate. (n.d.). Stability constants of various metal complexes. [Link]

-

Unknown Source. (n.d.). Table 9.4 Stability constants for a selection of metal-ligand complexes. [Link]

-

ACS Publications. (n.d.). Phosphorus-31 nuclear magnetic resonance studies on condensed phosphates. III. Polyphosphate spectra. [Link]

-

NMR Service. (n.d.). 31 Phosphorus NMR. [Link]

-

Martinos Center. (n.d.). NMR of 31P nuclear spin singlet states in organic diphosphates. [Link]

-

The ATP Molecule -Chemical and Physical Properties. (n.d.). [Link]

-

PubMed. (n.d.). Kinetics of adenosine triphosphate hydrolysis by shortening myofibrils from rabbit psoas muscle. [Link]

-

YouTube. (2019). PO3 3- Molecular Geometry / Shape and Bond Angles. [Link]

-

ScienceDirect. (n.d.). The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals. [Link]

-

PubMed. (n.d.). The hydrolysis activity of Adenosine triphosphate in myosin: a theoretical analysis of anomeric effects and the nature of transition state. [Link]

-

Scribd. (n.d.). Table of Stability Constants Metal Ion Complexes. [Link]

-

PubMed. (2016). Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. [Link]

-

MDPI. (n.d.). Kinetic and Interaction Studies of Adenosine-5′-Triphosphate (ATP) Hydrolysis with Polyoxovanadates. [Link]

-

Wikipedia. (n.d.). ATP hydrolysis. [Link]

-

The University of Utah. (n.d.). Nature of PO Bonds in Phosphates. [Link]

-

ResearchGate. (n.d.). Correlation coefficients of bond lengths and bond angles. [Link]

-

ACS Publications. (n.d.). Predicting the Stability Constants of Metal-Ion Complexes from First Principles. [Link]

-

PubMed. (n.d.). Beyond Triphosphates: Reagents and Methods for Chemical Oligophosphorylation. [Link]

-

PNAS. (n.d.). Structures and mechanisms of actin ATP hydrolysis. [Link]

-

AZoM. (2015). The Working Principle of Isothermal Titration Calorimetry. [Link]

-

PubMed. (n.d.). Isothermal titration calorimetry of ion-coupled membrane transporters. [Link]

-

PubMed. (2018). Structure Determination of Phosphoric Acid and Phosphate Ions in Aqueous Solution Using EXAFS Spectroscopy and Large Angle X-ray Scattering. [Link]

-

ResearchGate. (2025). ATP and triphosphate anions complexation by bis-linear tetraamines: Strong interactions at neutral pH. [Link]

-

ResearchGate. (2025). Characterization of Phosphate and Arsenate Adsorption onto Keggin-Type Al 30 Cations by Experimental and Theoretical Methods. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. trilinkbiotech.com [trilinkbiotech.com]

- 6. agilent.com [agilent.com]

- 7. ATP hydrolysis - Wikipedia [en.wikipedia.org]

- 8. bitesizebio.com [bitesizebio.com]

- 9. Synthesis of Triphosphate Nucleoside Prodrugs: γ-ProTriPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 12. azom.com [azom.com]

- 13. Synthesis of Triphosphate Nucleoside Prodrugs: γ‐ProTriPs - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Shifting the Paradigm from Chemical to Enzymatic Synthesis

An In-Depth Technical Guide to the In Vitro Enzymatic Synthesis of Nucleoside Triphosphates

Nucleoside-5'-triphosphates (NTPs) are the fundamental building blocks for DNA and RNA synthesis and are vital for numerous biological applications, from polymerase chain reaction (PCR) and DNA sequencing to the development of mRNA therapeutics.[1][2] For decades, the production of natural and modified NTPs relied on chemical phosphorylation methods.[3] However, these chemical routes are often complex, requiring multiple protection and deprotection steps, which can lead to low regio- and stereoselectivity, lengthy processes, and high costs.[1]

Enzymatic synthesis has emerged as a superior alternative, offering remarkable specificity, mild reaction conditions, and the ability to perform multi-step conversions in a "one-pot" reaction.[1][4] This guide provides a comprehensive overview of the principles, protocols, and field-proven insights for the efficient in vitro synthesis of NTPs using multi-enzyme cascades, designed for researchers, scientists, and drug development professionals.

The Core Principle: A Three-Step Enzymatic Cascade

The enzymatic synthesis of NTPs from their corresponding nucleosides elegantly mimics the biological salvage pathway. This process is typically achieved through a cascade of three sequential phosphorylation reactions, each catalyzed by a specific class of kinase enzyme.

-

Initial Phosphorylation (Nucleoside → NMP): The process begins with a Nucleoside Kinase (NK) , which catalyzes the transfer of a phosphate group from a donor, typically adenosine-5'-triphosphate (ATP), to the 5'-hydroxyl group of the starting nucleoside. This reaction yields the corresponding nucleoside-5'-monophosphate (NMP).

-

Second Phosphorylation (NMP → NDP): The newly formed NMP is then a substrate for a Nucleoside Monophosphate Kinase (NMPK) . This enzyme transfers a second phosphate group, again usually from ATP, to the NMP, producing a nucleoside-5'-diphosphate (NDP).[1]

-

Final Phosphorylation (NDP → NTP): The final step is catalyzed by a Nucleoside Diphosphate Kinase (NDPK) . This enzyme, which exhibits broad substrate specificity, completes the synthesis by adding the terminal phosphate group to the NDP, yielding the desired nucleoside-5'-triphosphate (NTP).[1][5]

This entire cascade can be performed simultaneously in a single reaction vessel, creating a highly efficient one-pot synthesis system.

Caption: Enzymatic cascade for NTP synthesis with ATP regeneration.

Driving the Reaction: The Critical Role of ATP Regeneration

In the enzymatic cascade, ATP serves as the primary phosphate donor. As the reactions proceed, ATP is consumed and converted to adenosine-5'-diphosphate (ADP). The accumulation of ADP can inhibit the kinase enzymes and shift the reaction equilibrium backward, leading to low yields of the desired NTP product.[4]

To overcome this limitation and drive the synthesis to completion, an ATP regeneration system is essential.[4][5] This co-process continuously converts the generated ADP back into ATP, ensuring a constant supply of the phosphate donor. One of the most common and effective systems utilizes pyruvate kinase (PK) and phosphoenolpyruvate (PEP) .[1][6]

-

Pyruvate Kinase (PK) transfers a high-energy phosphate group from PEP to ADP, regenerating ATP.

-

This process is highly favorable thermodynamically, effectively pulling the entire NTP synthesis cascade forward, resulting in significantly higher product conversions, often exceeding 90%.[4][5]

The integration of an ATP regeneration system reduces the total amount of expensive ATP required at the start of the reaction and dramatically improves the overall efficiency and cost-effectiveness of the synthesis.[6][7]

Experimental Protocol: One-Pot Synthesis of NTPs

This protocol provides a standardized, self-validating method for the synthesis of natural and modified NTPs from a nucleoside precursor.

Part 1: Reagent Preparation

-

Reaction Buffer (10x): Prepare a 700 mM Tris-HCl buffer containing 50 mM MgCl₂. Adjust the pH to 7.6 at 25°C. Filter-sterilize and store at 4°C.

-

Nucleoside Stock (10 mM): Dissolve the starting nucleoside (e.g., Cytidine, Uridine, or a modified analog) in nuclease-free water to a final concentration of 10 mM. Store at -20°C.

-

ATP Stock (100 mM): Prepare a 100 mM solution of ATP in nuclease-free water. Adjust the pH to ~7.5 with NaOH.[8] Aliquot and store at -20°C.

-

PEP Stock (100 mM): Prepare a 100 mM solution of phosphoenolpyruvate (monopotassium salt) in nuclease-free water. Aliquot and store at -20°C.

-

Enzyme Stocks: Reconstitute lyophilized enzymes (e.g., Nucleoside Kinase, UMP/CMP Kinase, NDP Kinase, Pyruvate Kinase) in their recommended storage buffers to a concentration of 1-2 mg/mL. Store at -20°C or -80°C as recommended by the manufacturer.

Part 2: Reaction Assembly

The following table details the assembly of a standard 100 µL reaction. Components should be added in the order listed, keeping enzymes on ice until the last moment.

| Component | Stock Concentration | Volume for 100 µL Rxn | Final Concentration |

| Nuclease-Free Water | - | 56 µL | - |

| 10x Reaction Buffer | 700 mM Tris, 50 mM MgCl₂ | 10 µL | 70 mM Tris, 5 mM MgCl₂ |

| Nucleoside | 10 mM | 10 µL | 1 mM |

| ATP | 100 mM | 4 µL | 4 mM |

| PEP | 100 mM | 10 µL | 10 mM |

| Nucleoside Kinase | 1 mg/mL | 2 µL | 0.02 mg/mL |

| NMP Kinase | 1 mg/mL | 2 µL | 0.02 mg/mL |

| NDP Kinase | 1 mg/mL | 2 µL | 0.02 mg/mL |

| Pyruvate Kinase | 1 mg/mL | 4 µL | 0.04 mg/mL |

| Total Volume | 100 µL |

Note: Enzyme concentrations are starting points and may require optimization based on specific activities and substrates.[5]

Part 3: Incubation and Monitoring

-

Gently mix the reaction components by pipetting.

-

Incubate the reaction at 37°C in a thermocycler or water bath for 4-24 hours.[5]

-

(Optional) Monitor the reaction progress by taking small aliquots (5-10 µL) at various time points (e.g., 2, 4, 8, 24 hours) and analyzing them via HPLC.

Part 4: Product Purification and Analysis

-

Enzyme Inactivation: Terminate the reaction by heating the mixture to 95°C for 5 minutes, followed by centrifugation to pellet the denatured proteins.

-

Purification: The supernatant containing the synthesized NTP can be purified using anion-exchange chromatography or reversed-phase ion-pair high-performance liquid chromatography (HPLC).[9][10] A common method involves using a DEAE-Sephadex column.[11]

-

Analysis and Quantification: The identity, purity, and concentration of the final NTP product should be confirmed using analytical HPLC.[12][13] By comparing the retention time and UV absorbance spectrum to a known standard, one can validate the synthesis.

Caption: General experimental workflow for in vitro NTP synthesis.

Expected Outcomes and Troubleshooting

Using a modular enzymatic cascade with an ATP regeneration system, conversions of natural nucleosides to their corresponding NTPs can reach 60% to over 99%.[4] Modified nucleosides may show variable conversion rates (from 27% to >99%) depending on their acceptance by the kinases.[4][5]

| Issue | Potential Cause | Recommended Solution |

| Low NTP Yield | 1. Inactive enzyme(s).2. Suboptimal reaction conditions (pH, temp).3. ADP inhibition (inefficient ATP regeneration). | 1. Test activity of each enzyme individually.2. Verify pH of buffer; optimize temperature.3. Increase concentration of PEP and Pyruvate Kinase. |

| Incomplete Reaction | 1. Substrate limitation (PEP or ATP).2. Reaction time is too short. | 1. Ensure starting concentrations are correct.2. Extend incubation time and monitor via HPLC. |

| Multiple Peaks in HPLC | 1. Presence of NMP and NDP intermediates.2. Degradation of NTP product. | 1. Indicates an incomplete reaction; see above.2. Minimize freeze-thaw cycles; ensure proper pH during storage. |

Conclusion

The in vitro enzymatic synthesis of nucleoside triphosphates offers a powerful, efficient, and highly specific alternative to traditional chemical methods. By leveraging a multi-enzyme cascade coupled with a robust ATP regeneration system, researchers can achieve high-yield, one-pot production of both natural and modified NTPs. This approach not only simplifies the synthesis process but also provides a cost-effective and scalable platform for producing critical reagents for molecular biology, diagnostics, and therapeutic development.

References

-

Beni, C., et al. (2022). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. International Journal of Molecular Sciences. Available at: [Link]

-

Fehlau, M., et al. (2020). Modular Enzymatic Cascade Synthesis of Nucleotides Using a (d)ATP Regeneration System. Frontiers in Bioengineering and Biotechnology, 8, 854. Available at: [Link]

-

Hollenstein, M. (2012). Nucleoside Triphosphates — Building Blocks for the Modification of Nucleic Acids. Molecules, 17(11), 13569-13611. Available at: [Link]

-

Hocek, M. Group. Synthesis of modified nucleoside triphosphates and polymerase construction of functionalized nucleic acids. Institute of Organic Chemistry and Biochemistry of the Czech Academy of Sciences. Available at: [Link]

-

Fehlau, M., et al. (2020). Modular Enzymatic Cascade Synthesis of Nucleotides Using a (d)ATP Regeneration System. Frontiers. Available at: [Link]

-

Girones, N., et al. (2005). Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography. Journal of Chromatography B, 823(2), 125-131. Available at: [Link]

-

Johnson, R. A., & Walseth, T. F. (1979). A method for the enzymatic synthesis and purification of [alpha-32P] nucleoside triphosphates. Advances in Cyclic Nucleotide Research, 10, 135-167. Available at: [Link]

-

Xu, Y., et al. (2016). Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples. Nucleic Acids Research, 44(13), e119. Available at: [Link]

-

Raindlová, V., et al. (2023). Lipid-linked nucleoside triphosphates for enzymatic synthesis of hydrophobic oligonucleotides with enhanced membrane anchoring efficiency. Chemical Science, 14(18), 4837-4848. Available at: [Link]

-

baseclick GmbH. (n.d.). Triphosphates: Structure, Function & Synthesis explained. Available at: [Link]

-

Johnson, R. A., & Walseth, T. F. (1979). A method for the enzymatic synthesis and purification of [α- 32 P] nucleoside triphosphates. Nucleic Acids Research, 6(12), 3879-3894. Available at: [Link]

-

Hollenstein, M. (2014). Synthesis and Properties of α-Phosphate-Modified Nucleoside Triphosphates. Current Protocols in Nucleic Acid Chemistry, 57, 13.7.1-13.7.19. Available at: [Link]

-

Johnson, R. A., & Walseth, T. F. (1979). A method for the enzymatic synthesis and purification of [alpha-32P] nucleoside triphosphates. Semantic Scholar. Available at: [Link]

-

Dellafiore, M., et al. (2016). Modified Nucleoside Triphosphates for In-vitro Selection Techniques. Frontiers in Chemistry, 4, 15. Available at: [Link]

-

Wikipedia. (n.d.). Nucleoside triphosphate. Available at: [Link]

-

Basmadjian, C., et al. (2017). Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells. Journal of Chromatography B, 1060, 22-28. Available at: [Link]

-

Pesenti, M. E., et al. (2022). A Multi-enzyme Cascade for the Biosynthesis of AICA Ribonucleoside Di- and Triphosphate. ChemBioChem, 23(2), e202100539. Available at: [Link]

-

Zou, G., et al. (2017). NTP regeneration and its application in the biosynthesis of nucleotides and their derivatives. Current Organic Chemistry, 21(23), 2324-2336. Available at: [Link]

-

Kore, A. R., & Srinivasan, B. (2013). Recent Advances in the Syntheses of Nucleoside Triphosphates. Current Organic Synthesis, 10(6), 844-865. Available at: [Link]

-

Fehlau, M., et al. (2020). Modular Enzymatic Cascade Synthesis of Nucleotides Using a (d)ATP Regeneration System. Frontiers Media S.A.. Available at: [Link]

-

Hollenstein, M. (2014). Nucleoside Triphosphates - From Synthesis to Biochemical Characterization. Journal of Visualized Experiments, (86), 51433. Available at: [Link]

-

Glembockyte, V., & Gasiunas, G. (2020). Modified nucleoside triphosphates in bacterial research for in vitro and live-cell applications. Chemical Communications, 56(80), 11946-11959. Available at: [Link]

-

Zou, G., et al. (2017). NTP Regeneration and its Application in the Biosynthesis of Nucleotides and their Derivatives. ResearchGate. Available at: [Link]

-

Resch, V., et al. (2007). Thermus thermophilus Nucleoside Phosphorylases Active in the Synthesis of Nucleoside Analogues. Applied and Environmental Microbiology, 73(10), 3126-3133. Available at: [Link]

-

Resnick, S. M., & Zehnder, A. J. (2000). In vitro ATP regeneration from polyphosphate and AMP by polyphosphate:AMP phosphotransferase and adenylate kinase from Acinetobacter johnsonii 210A. Applied and Environmental Microbiology, 66(5), 2045-2051. Available at: [Link]

-

Periasamy, G., & Tekmal, R. R. (2015). Separation and Analysis of Mono-Di- And Tri- Phosphate Nucleotides from Cell Extract Using Reversed Phase HPLC. Journal of Analytical & Bioanalytical Techniques, 6(6). Available at: [Link]

-

Resnick, S. M., & Zehnder, A. J. (2000). In Vitro ATP Regeneration from Polyphosphate and AMP by Polyphosphate:AMP Phosphotransferase and Adenylate Kinase from Acinetobacter johnsonii 210A. Applied and Environmental Microbiology, 66(5), 2045-2051. Available at: [Link]

- Lee, S., & Kim, B. (2017). Thermostable Biocatalyst Combination for Nucleoside Synthesis. Google Patents.

-

Zhang, Y., et al. (2020). Enzymatic Synthesis of Nucleoside Triphosphates and Deoxynucleoside Triphosphates by Surface-Displayed Kinases. Catalysts, 10(5), 481. Available at: [Link]

-

Lönnberg, T., et al. (2020). Rapid Synthesis of Nucleoside Triphosphates and Analogues. Current Protocols in Nucleic Acid Chemistry, 81(1), e108. Available at: [Link]

-

Chaves Morelos, D. S., et al. (2022). rNTPs Stock Preparation / IVT Standard Reaction. Protocols.io. Available at: [Link]

-

Liu, J., et al. (2020). Efficient Synthesis of Purine Nucleoside Analogs by a New Trimeric Purine Nucleoside Phosphorylase from Aneurinibacillus migulanus AM007. Molecules, 25(1), 51. Available at: [Link]

-

Serganov, A. A., et al. (2012). One-Pot Synthesis of Nucleoside 5′-Triphosphates from Nucleoside 5′-H-Phosphonates. Journal of the American Chemical Society, 134(28), 11462-11464. Available at: [Link]

-

Li, Y., et al. (2024). Continuous flow biocatalysis: synthesis of purine nucleoside esters catalyzed by lipase TL IM from Thermomyces lanuginosus. Scientific Reports, 14, 7980. Available at: [Link]

-

Med School Made Easy. (2020). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. YouTube. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in the Syntheses of Nucleoside Triphosphates | Bentham Science [eurekaselect.com]

- 3. Nucleoside Triphosphates — Building Blocks for the Modification of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modular Enzymatic Cascade Synthesis of Nucleotides Using a (d)ATP Regeneration System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Modular Enzymatic Cascade Synthesis of Nucleotides Using a (d)ATP Regeneration System [frontiersin.org]

- 6. NTP regeneration and its application in the biosynthesis of nucleotides and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rNTPs Stock Preparation / IVT Standard Reaction [protocols.io]

- 9. A method for the enzymatic synthesis and purification of [alpha-32P] nucleoside triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nucleoside Triphosphates - From Synthesis to Biochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

The Energetic Currency of Life: A Technical Guide to the Discovery and History of Triphosphate in Metabolic Pathways

Introduction: The Quest for Cellular Energy

For researchers, scientists, and drug development professionals, understanding the fundamental principles of cellular bioenergetics is paramount. The intricate dance of life, from the replication of a single DNA strand to the coordinated contraction of muscle fibers, is powered by a universal energy currency: the nucleoside triphosphate. This in-depth technical guide deviates from a rigid, templated approach to provide a narrative that follows the arc of discovery, illuminating the pivotal experiments and conceptual leaps that established the central role of triphosphates, particularly Adenosine Triphosphate (ATP), in metabolic pathways. We will delve into the causality behind experimental choices, presenting not just the "what" but the "why" of the scientific journey that has shaped our current understanding.

Chapter 1: The Dawn of a New Bioenergetic Era - The Discovery of ATP

The story of triphosphate in metabolism begins with the identification of its most prominent member, ATP. In 1929, the German biochemist Karl Lohmann, working in the laboratory of Otto Meyerhof, made a groundbreaking discovery. While analyzing muscle extracts, he isolated a compound rich in phosphorus that was intimately linked to muscle contraction.[1][2][3][4] This molecule, which he initially termed "inosinic acid," was later identified as Adenosine Triphosphate.[1]

The Pioneering Isolation of ATP: A Glimpse into Lohmann's Methodology

Experimental Rationale: The primary objective was to isolate and identify the phosphorus-containing compound that appeared to be consumed during muscle contraction and regenerated during rest. The choice of muscle tissue was critical due to its high energy turnover.

Conceptual Workflow of ATP Isolation (circa 1929):

Figure 1: Conceptual workflow for the isolation of ATP from muscle tissue, based on early biochemical techniques.

Step-by-Step Methodology:

-

Tissue Preparation: Fresh muscle tissue was rapidly excised and minced to facilitate extraction.

-

Protein Precipitation: The minced tissue was treated with a strong acid, such as trichloroacetic acid, to precipitate proteins and other macromolecules.

-

Centrifugation: The mixture was centrifuged to separate the protein pellet from the soluble extract containing small molecules, including the sought-after phosphate compound.

-

Neutralization and Precipitation: The acidic supernatant was neutralized, and then barium salts were added. This step was crucial as it selectively precipitates phosphate-containing compounds.

-

Isolation and Purification: The barium-phosphate precipitate was collected by centrifugation, washed, and then treated to remove the barium, yielding a purified sample of the unknown compound.

-

Chemical Analysis: Through a series of chemical tests and degradation studies, Lohmann and his contemporaries determined the composition of the molecule: adenine, ribose, and three phosphate groups.

This pioneering work provided the first tangible evidence of a molecule that would soon be recognized as the universal energy currency of the cell.

Chapter 2: The "High-Energy Phosphate Bond" - A Paradigm Shift in Bioenergetics

The discovery of ATP was a monumental first step, but its true significance remained to be fully elucidated. It was the seminal work of Fritz Lipmann in the early 1940s that provided the conceptual framework for understanding ATP's role in energy transfer. In his landmark 1941 paper, "Metabolic Generation and Utilization of Phosphate Bond Energy," Lipmann introduced the revolutionary concept of the "high-energy phosphate bond," denoted by the squiggle (~P).[5][6][7][8][9]

Lipmann's Intellectual Leap: From Observation to Theory

Lipmann's genius lay in his ability to synthesize disparate observations from the burgeoning field of biochemistry into a coherent theory. He recognized that the hydrolysis of the terminal phosphate groups of ATP released a significantly larger amount of free energy compared to the hydrolysis of simple phosphate esters. This led him to propose that the bonds linking these terminal phosphates were "high-energy" bonds, capable of driving energetically unfavorable reactions.[9]

Experimental Underpinnings of the High-Energy Bond Concept:

While Lipmann's 1941 paper was primarily a theoretical treatise, it was built upon a foundation of experimental observations from his own work and that of others. These included:

-

Calorimetry Data: Measurements of the heat released during the hydrolysis of various phosphate-containing compounds, which demonstrated the comparatively large negative enthalpy change associated with ATP hydrolysis.

-

Equilibrium Constants: Determination of the equilibrium constants for reactions involving the transfer of phosphate groups, which allowed for the calculation of the free energy of hydrolysis.

-

Metabolic Inhibitor Studies: The use of metabolic inhibitors, such as iodoacetate, which blocked glycolysis but still allowed for a short period of muscle contraction fueled by the breakdown of another "high-energy" phosphate compound, phosphocreatine.[9] This demonstrated the existence of a pool of readily available energy stored in phosphate bonds.

Lipmann's concept of the high-energy phosphate bond provided a crucial intellectual tool for understanding how energy from catabolism was captured and utilized for anabolic processes, effectively establishing ATP as the central energy currency of the cell.

Chapter 3: The Chemiosmotic Theory - A Revolution in Understanding ATP Synthesis

For many years after Lipmann's work, the mechanism by which the bulk of ATP was synthesized in the mitochondria remained a mystery. The prevailing hypothesis was that a series of "high-energy" chemical intermediates directly linked the oxidation of nutrients to the phosphorylation of ADP. However, despite intense efforts, no such intermediates were ever isolated. In 1961, a radical new idea was proposed by the British biochemist Peter Mitchell in a short, two-page paper in Nature.[10][11] This was the chemiosmotic theory, a concept so revolutionary that it was initially met with widespread skepticism.[12]

Mitchell's Postulate: A Proton-Motive Force

Mitchell proposed that the energy released during the transport of electrons along the respiratory chain in the inner mitochondrial membrane was not used to create a chemical intermediate, but rather to pump protons (H⁺ ions) from the mitochondrial matrix to the intermembrane space.[12] This would create an electrochemical gradient, or "proton-motive force," across the inner mitochondrial membrane, consisting of two components: a pH gradient (chemical potential) and a membrane potential (electrical potential). Mitchell further postulated that the flow of protons back down this gradient through a specialized enzyme complex, ATP synthase, would drive the synthesis of ATP.[12]

The Experimental Validation: Jagendorf's Acid-Bath Experiment

One of the most elegant and compelling pieces of evidence in support of the chemiosmotic theory came from the work of Andre Jagendorf in the 1960s. He demonstrated that an artificially created proton gradient across the thylakoid membrane of chloroplasts (the site of photosynthesis) could drive ATP synthesis in the absence of light and electron transport.[13][14][15][16]

Experimental Workflow of the Acid-Bath Experiment:

Figure 2: Experimental workflow of Andre Jagendorf's acid-bath experiment, providing crucial evidence for the chemiosmotic theory.

Step-by-Step Methodology:

-

Isolation of Thylakoids: Chloroplast thylakoids were isolated from spinach leaves.

-

Acid Incubation: The isolated thylakoids were incubated in a buffer with a low pH (e.g., pH 4) in the dark. This allowed protons to diffuse into the thylakoid lumen, equilibrating the internal and external pH.[15]

-

Creation of a Proton Gradient: The thylakoids were then rapidly transferred to a buffer with a higher pH (e.g., pH 8) that also contained ADP and inorganic phosphate (Pi).[14] This created an instantaneous proton gradient across the thylakoid membrane, with a higher concentration of protons inside the thylakoid than outside.

-

ATP Synthesis: In the presence of this artificial proton gradient, ATP was synthesized from ADP and Pi.[15]

-

Detection of ATP: The amount of ATP produced was measured using a highly sensitive bioluminescence assay involving the firefly enzyme luciferase, which emits light in the presence of ATP.[13]

This experiment elegantly demonstrated that a proton-motive force alone, in the absence of light-driven electron transport, was sufficient to power ATP synthesis. This provided powerful support for Mitchell's chemiosmotic theory, for which he was awarded the Nobel Prize in Chemistry in 1978.[12]

Chapter 4: The Binding Change Mechanism - Unraveling the Machinery of ATP Synthase

The chemiosmotic theory explained how the energy for ATP synthesis was stored, but it didn't detail the mechanical process by which ATP synthase utilized the proton-motive force to produce ATP. This final piece of the puzzle was largely solved by the work of Paul Boyer, who proposed the "binding change mechanism" in the 1970s.[17][18]

Boyer's Insight: A Rotational Catalysis

Boyer's model, for which he shared the 1997 Nobel Prize in Chemistry, proposed that the ATP synthase enzyme is a molecular motor.[19] He suggested that the flow of protons through the membrane-embedded portion of the enzyme (the F₀ subunit) causes a central stalk (the γ subunit) to rotate. This rotation, in turn, induces a series of conformational changes in the catalytic sites located in the headpiece of the enzyme (the F₁ subunit).[19]

The Key Experiment: ¹⁸O-Exchange Studies

Boyer's hypothesis was supported by a series of ingenious isotope exchange experiments using heavy oxygen (¹⁸O).[20][21][22][23] These experiments revealed the dynamic nature of the catalytic sites on ATP synthase.

Experimental Rationale: The goal was to probe the reversibility of the ATP synthesis reaction at the catalytic site of the enzyme. By using ¹⁸O-labeled substrates, Boyer could track the exchange of oxygen atoms between water, inorganic phosphate, and ATP.

Conceptual Workflow of ¹⁸O-Exchange Experiments:

Figure 3: Conceptual workflow of Paul Boyer's ¹⁸O-exchange experiments, which provided evidence for the binding change mechanism of ATP synthase.

Step-by-Step Methodology:

-

Preparation of Labeled Substrates: Inorganic phosphate (Pi) was synthesized with a high enrichment of the heavy oxygen isotope, ¹⁸O.

-

Incubation with ATP Synthase: Isolated mitochondria or purified ATP synthase were incubated with ADP and the ¹⁸O-labeled Pi in the presence of an energy source to drive ATP synthesis.

-

Analysis of Oxygen Exchange: At various time points, the reaction was stopped, and the Pi and newly synthesized ATP were isolated. The isotopic composition of the oxygen atoms in both molecules was analyzed using mass spectrometry.[22]

-

Observation of Extensive Oxygen Exchange: The key finding was that there was a much greater incorporation of ¹⁸O from Pi into water than could be accounted for by the net synthesis of ATP. This indicated that the formation of ATP from ADP and Pi at the catalytic site is a readily reversible reaction. Even when there was no net synthesis of ATP, the enzyme was continually forming and hydrolyzing ATP at its catalytic site, leading to the exchange of oxygen atoms between Pi and water.[20][21][23]

Chapter 5: Beyond ATP - The Diverse Roles of Other Nucleoside Triphosphates

While ATP is the primary energy currency of the cell, other nucleoside triphosphates, including Guanosine Triphosphate (GTP), Uridine Triphosphate (UTP), and Cytidine Triphosphate (CTP), play vital and specific roles in metabolic pathways.

Guanosine Triphosphate (GTP): A Key Player in the Citric Acid Cycle and Beyond

GTP is structurally very similar to ATP and is energetically equivalent.[24] Its most well-known role in core metabolism is in the citric acid cycle (TCA cycle).

The Role of GTP in the TCA Cycle:

During the conversion of succinyl-CoA to succinate, catalyzed by the enzyme succinyl-CoA synthetase, a molecule of GTP is generated from GDP and inorganic phosphate.[25][26] This is an example of substrate-level phosphorylation. The energy released from the cleavage of the high-energy thioester bond in succinyl-CoA is used to drive the synthesis of GTP.[25] This GTP can then be readily converted to ATP by the enzyme nucleoside diphosphate kinase.[25]

Experimental Demonstration of GTP's Role in the TCA Cycle:

The involvement of GTP in this step of the TCA cycle can be demonstrated through in vitro enzyme assays.

Experimental Protocol for Assaying Succinyl-CoA Synthetase Activity:

-

Enzyme Purification: Succinyl-CoA synthetase is purified from a tissue source rich in mitochondria, such as heart or liver.[27]

-

Reaction Mixture: A reaction mixture is prepared containing the purified enzyme, succinyl-CoA, GDP, and inorganic phosphate in a suitable buffer.

-

Monitoring GTP Formation: The formation of GTP can be monitored in several ways:

-

Coupled Enzyme Assay: The reaction can be coupled to another enzyme that uses GTP as a substrate and produces a product that can be easily measured, for example, by a change in absorbance.

-

Radioactive Labeling: Using radioactively labeled GDP (e.g., with ³²P), the formation of radioactive GTP can be measured by separating the nucleotides using chromatography and quantifying the radioactivity.

-

Direct Measurement: Modern techniques like High-Performance Liquid Chromatography (HPLC) can be used to directly separate and quantify the amount of GTP produced over time.

-

By demonstrating that the enzyme specifically utilizes GDP to produce GTP, the unique role of this nucleotide in the TCA cycle is confirmed.

Uridine Triphosphate (UTP): Essential for Glycogen Synthesis

UTP plays a crucial role in carbohydrate metabolism, specifically in the synthesis of glycogen, the storage form of glucose in animals.

The Role of UTP in Glycogenesis:

Before glucose can be added to a growing glycogen chain, it must first be "activated." This activation step involves the reaction of glucose-1-phosphate with UTP, catalyzed by the enzyme UDP-glucose pyrophosphorylase, to form UDP-glucose and pyrophosphate. UDP-glucose is the activated form of glucose that can then be used by glycogen synthase to extend the glycogen polymer.[28][29]

Experimental Assay for UTP-Dependent Glycogen Synthesis:

The requirement of UTP for glycogen synthesis can be demonstrated using an in vitro assay.

Experimental Protocol for Measuring Glycogen Synthesis:

-

Preparation of Cell or Tissue Extract: A cell lysate or tissue homogenate containing the necessary enzymes for glycogen synthesis (UDP-glucose pyrophosphorylase and glycogen synthase) is prepared.

-

Reaction Mixture: The extract is incubated with radioactively labeled glucose-1-phosphate (e.g., with ¹⁴C), UTP, and a primer of glycogen.

-

Measurement of Glycogen Synthesis: The incorporation of the radiolabeled glucose into glycogen is measured. This is typically done by precipitating the glycogen with ethanol, washing it to remove unincorporated glucose, and then quantifying the radioactivity in the glycogen pellet using a scintillation counter.[30]

-

Control Experiments: To demonstrate the specific requirement for UTP, control reactions are set up where UTP is omitted from the reaction mixture. In the absence of UTP, there will be no significant incorporation of radiolabeled glucose into glycogen.

Cytidine Triphosphate (CTP): A Precursor for Phospholipid Synthesis

CTP is essential for the synthesis of phospholipids, the primary components of cellular membranes.

The Role of CTP in Phospholipid Synthesis:

In the de novo synthesis of phospholipids such as phosphatidylcholine and phosphatidylethanolamine, CTP is used to activate the head groups (choline or ethanolamine). For example, in the synthesis of phosphatidylcholine, phosphocholine reacts with CTP, catalyzed by the enzyme CTP:phosphocholine cytidylyltransferase, to form CDP-choline and pyrophosphate.[31][32][33] CDP-choline is the activated intermediate that then reacts with diacylglycerol to form phosphatidylcholine.

Experimental Workflow for Measuring CTP-Dependent Phospholipid Synthesis:

The dependence of phospholipid synthesis on CTP can be investigated using cell culture experiments with radiolabeled precursors.

Experimental Protocol for Assessing Phospholipid Synthesis:

-

Cell Culture and Labeling: Cells are cultured in a medium containing a radiolabeled precursor for the head group, such as [³H]choline.

-

Incubation and Extraction: After a period of incubation to allow for the synthesis of phospholipids, the cells are harvested, and the lipids are extracted using a solvent system (e.g., chloroform:methanol).

-

Separation of Phospholipids: The different classes of phospholipids are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification of Radioactivity: The amount of radioactivity incorporated into the specific phospholipid of interest (e.g., phosphatidylcholine) is quantified.

-

Investigating CTP Dependence: To demonstrate the role of CTP, the activity of CTP:phosphocholine cytidylyltransferase can be modulated experimentally. For example, the expression of the enzyme can be knocked down using RNA interference, or specific inhibitors of the enzyme can be used. A decrease in the activity of this CTP-dependent enzyme will lead to a corresponding decrease in the synthesis of the phospholipid.

Conclusion: An Enduring Legacy and Future Frontiers

The discovery and elucidation of the roles of triphosphates in metabolic pathways represent a triumph of biochemical research. From the initial isolation of ATP to the intricate understanding of the molecular machinery that synthesizes it, this journey has been marked by ingenious experimentation and bold conceptual leaps. The principles established by pioneers like Lohmann, Lipmann, Mitchell, and Boyer form the bedrock of our current understanding of cellular bioenergetics.

For researchers in drug development, a deep appreciation of these fundamental pathways is critical. Many therapeutic strategies are aimed at modulating metabolic processes, and a thorough understanding of the roles of ATP and other nucleoside triphosphates is essential for the rational design of new drugs. As we continue to explore the complexities of cellular metabolism, the legacy of these foundational discoveries will undoubtedly continue to inspire and guide future research.

References

- Lohmann, K. (1929). Über die Pyrophosphatfraktion im Muskel.

- Lipmann, F. (1941). Metabolic Generation and Utilization of Phosphate Bond Energy. Advances in Enzymology and Related Subjects of Biochemistry, 1, 99-162.

-

ATP: The Cell's Energy Currency. (n.d.). Retrieved from Scribd. [Link]

- ATP Synthesis and the Binding Change Mechanism: the Work of Paul D. Boyer. (n.d.). Retrieved from a website that appears to be a research paper repository.

-

Metabolic Generation and Utilization of Phosphate Bond Energy. (n.d.). Retrieved from ResearchGate. [Link]

-

Fritz Albert Lipmann. (n.d.). Retrieved from the National Academies Press. [Link]

-

Karl Lohmann and the Discovery of ATP. (n.d.). Retrieved from ResearchGate. [Link]

-

Metabolic Generation and Utilization of Phosphate Bond Energy. (n.d.). Retrieved from EoHT.info. [Link]

-

A Continuous Assay Method for Glycogen Synthesis From UDPglucose. (1981). Journal of Biochemical and Biophysical Methods, 4(3-4), 167-75. [Link]

-